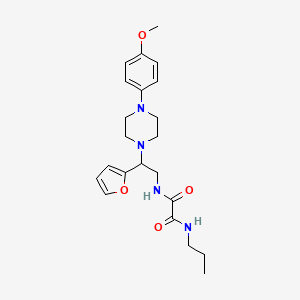
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C22H30N4O4 and its molecular weight is 414.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex molecular structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and cancer treatment.
Chemical Structure and Properties
- Molecular Formula : C27H32N4O4
- Molecular Weight : 476.6 g/mol
- Structural Features :
- Furan ring
- Piperazine moiety
- Methoxyphenyl group
The presence of these functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
The exact mechanism of action for this compound is not fully understood. However, it is hypothesized that the compound may interact with neurotransmitter receptors and enzymes, influencing signaling pathways related to various physiological processes.
Pharmacological Studies
Recent studies have explored the biological activity of this compound in several contexts:
- Antidepressant Activity : Research indicates that compounds with a similar piperazine structure exhibit significant antidepressant effects by modulating serotonin and dopamine levels in the brain. The methoxy group may enhance receptor affinity, contributing to its efficacy .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The furan moiety is known for its ability to form reactive intermediates that can induce apoptosis in tumor cells .
- Antiviral Activity : Some derivatives of furan-containing compounds have shown promise in antiviral applications, particularly against coronaviruses and other viral pathogens. The potential for this compound to inhibit viral replication warrants further investigation .
Case Study 1: Antidepressant Effects
A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those found in this compound significantly increased serotonin receptor binding affinity, suggesting a robust antidepressant profile .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays revealed that the compound exhibited selective cytotoxicity against human breast cancer cell lines (MCF7), with an IC50 value indicating effective growth inhibition at low concentrations. Further mechanistic studies are needed to elucidate the pathways involved .
Summary of Findings
The biological activity of this compound highlights its potential as a multi-targeted therapeutic agent. Its structural components suggest promising interactions with various biological systems.
Propriétés
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-3-10-23-21(27)22(28)24-16-19(20-5-4-15-30-20)26-13-11-25(12-14-26)17-6-8-18(29-2)9-7-17/h4-9,15,19H,3,10-14,16H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZVKECLDSNOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














